5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride
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Overview
Description
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridine ring, which is further stabilized by a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then cyclized to form the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, N-oxides, and reduced forms of the original compound .
Scientific Research Applications
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 4-(3-Methoxyphenyl)piperazin-1-yl derivatives
Uniqueness
5-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridinehydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a tetrahydropyridine ring that contributes to its stability and reactivity .
Properties
CAS No. |
83010-41-7 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4-6,8,13H,3,7,9H2,1H3;1H |
InChI Key |
ZUMQKXVNZGHPDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCCNC2.Cl |
Origin of Product |
United States |
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